molecular formula C14H21FN2O5S B2482175 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411310-03-5

4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2482175
CAS No.: 2411310-03-5
M. Wt: 348.39
InChI Key: ANHVTANDBIJFRF-UHFFFAOYSA-N
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Description

4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride is a chemical compound that features a piperazine ring substituted with a sulfonyl fluoride group and a 3,4,5-trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine, followed by sulfonylation with sulfonyl fluoride. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids .

Scientific Research Applications

4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies investigating the inhibition of enzymes such as tubulin and heat shock proteins.

    Chemical Biology: It serves as a probe for studying protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with the colchicine binding site of tubulin, inhibiting its polymerization and thus exerting anti-cancer effects. Additionally, the sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic residues in proteins and enzymes, leading to their inhibition .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O5S/c1-20-12-8-11(9-13(21-2)14(12)22-3)10-16-4-6-17(7-5-16)23(15,18)19/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHVTANDBIJFRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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